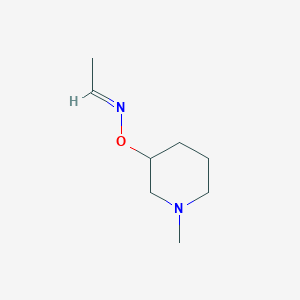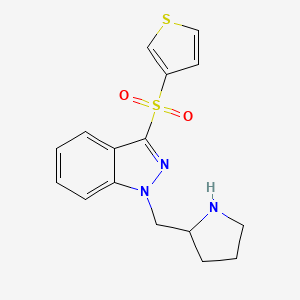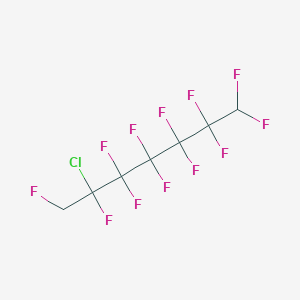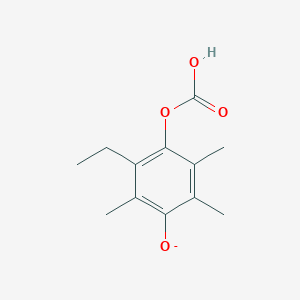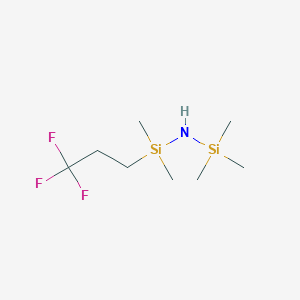
1,1-Dimethyl-1-(3,3,3-trifluoropropyl)-N-(trimethylsilyl)silanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-1-(3,3,3-trifluoropropyl)-N-(trimethylsilyl)silanamine is a chemical compound with the molecular formula C8H20F3NSi2 It is a silane derivative, characterized by the presence of both trifluoropropyl and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-1-(3,3,3-trifluoropropyl)-N-(trimethylsilyl)silanamine typically involves the reaction of 1,1-dimethyl-1-(3,3,3-trifluoropropyl)silane with trimethylsilylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane groups. Common solvents used in this reaction include tetrahydrofuran (THF) and toluene. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as platinum or palladium complexes, can also be employed to facilitate the reaction and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-1-(3,3,3-trifluoropropyl)-N-(trimethylsilyl)silanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trifluoropropyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanol derivatives, while reduction can produce silane derivatives.
Scientific Research Applications
1,1-Dimethyl-1-(3,3,3-trifluoropropyl)-N-(trimethylsilyl)silanamine has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules to enhance their stability and functionality.
Industry: The compound is used in the production of specialty coatings and adhesives, where its unique properties contribute to improved performance.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-1-(3,3,3-trifluoropropyl)-N-(trimethylsilyl)silanamine involves its interaction with various molecular targets. The trifluoropropyl group imparts hydrophobicity, while the trimethylsilyl group enhances stability. These properties allow the compound to interact with hydrophobic and hydrophilic environments, making it useful in a variety of applications. The exact molecular pathways involved depend on the specific application and target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethyl-1-(3,3,3-trifluoropropyl)silane
- Trimethylsilylamine
- 1,1-Dimethyl-1-(3,3,3-trifluoropropyl)-N-(trimethylsilyl)silanol
Uniqueness
1,1-Dimethyl-1-(3,3,3-trifluoropropyl)-N-(trimethylsilyl)silanamine is unique due to the presence of both trifluoropropyl and trimethylsilyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
805246-10-0 |
|---|---|
Molecular Formula |
C8H20F3NSi2 |
Molecular Weight |
243.42 g/mol |
IUPAC Name |
3-[dimethyl-(trimethylsilylamino)silyl]-1,1,1-trifluoropropane |
InChI |
InChI=1S/C8H20F3NSi2/c1-13(2,3)12-14(4,5)7-6-8(9,10)11/h12H,6-7H2,1-5H3 |
InChI Key |
GLILSTBELNJQAB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N[Si](C)(C)CCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


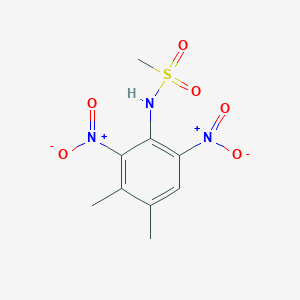
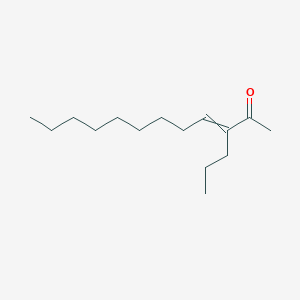
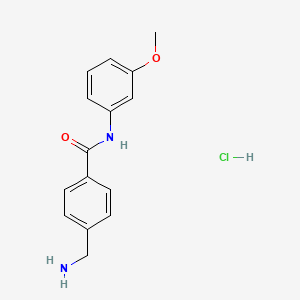
![6-[2-[7-[1-(5-Carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B15157862.png)
![(3aR)-2-(1-azabicyclo[2.2.2]octan-3-yl)-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B15157868.png)
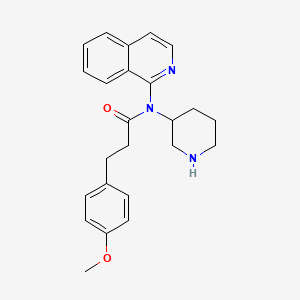
![N-{[2-Methoxy-6-(methoxymethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B15157894.png)
![2-[2-amino-3-(1H-imidazol-4-yl)propanamido]-5-carbamimidamidopentanoic acid hydrochloride](/img/structure/B15157897.png)
![2-[(Tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid](/img/structure/B15157902.png)
